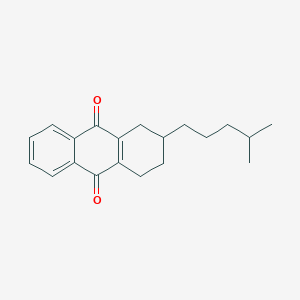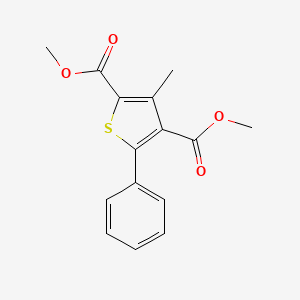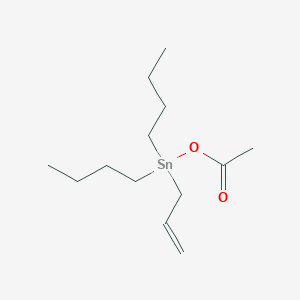![molecular formula C16H16N4O4 B14645292 (8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone CAS No. 56468-17-8](/img/structure/B14645292.png)
(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone is a complex organic compound with a unique structure that combines an imidazo[1,5-a]pyrazine core with a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone typically involves multiple steps, starting with the preparation of the imidazo[1,5-a]pyrazine core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions. The ethoxy and methyl groups are introduced through alkylation reactions, while the nitrophenyl group is attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the nitro group or reduce it to an amine.
Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitrophenyl group may facilitate binding to enzymes or receptors, while the imidazo[1,5-a]pyrazine core could interact with nucleic acids or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-aminophenyl)methanone: Similar structure but with an amino group instead of a nitro group.
(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-methylphenyl)methanone: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity. This unique feature makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
56468-17-8 |
|---|---|
Molekularformel |
C16H16N4O4 |
Molekulargewicht |
328.32 g/mol |
IUPAC-Name |
(8-ethoxy-3-methyl-8H-imidazo[1,5-a]pyrazin-7-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C16H16N4O4/c1-3-24-16-14-10-17-11(2)18(14)8-9-19(16)15(21)12-4-6-13(7-5-12)20(22)23/h4-10,16H,3H2,1-2H3 |
InChI-Schlüssel |
DAWWWWYCRSMJEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C2=CN=C(N2C=CN1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


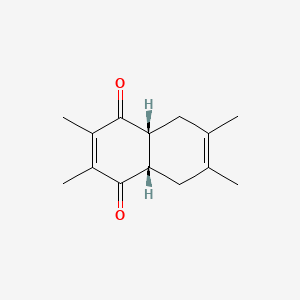
![5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol](/img/structure/B14645212.png)
![3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14645219.png)

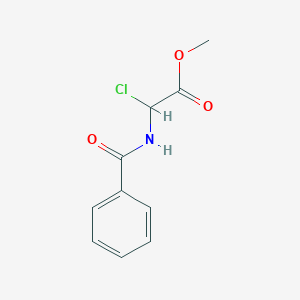

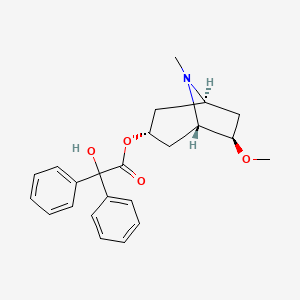
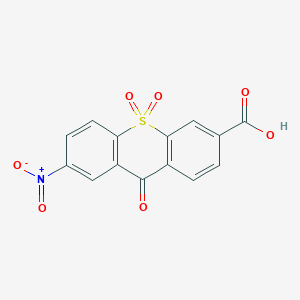
![Benzene, [(2,2-dibromocyclopropyl)thio]-](/img/structure/B14645256.png)
![1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14645268.png)
